molecular formula C19H21NOS B11100920 N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide

N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide

Cat. No.: B11100920
M. Wt: 311.4 g/mol
InChI Key: RBWBVWSBZRZYFT-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide is an organic compound that features a cyclohexane ring bonded to a carboxamide group, which is further connected to a phenyl ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the synthesis of the phenylsulfanyl intermediate. This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.

    Coupling with Cyclohexanecarboxylic Acid: The phenylsulfanyl intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The final step involves the amidation reaction where the coupled product is reacted with an amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(phenylsulfanyl)acetamide
  • N-(2-hydroxy-5-chlorophenyl)thiophenylacetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide

Uniqueness

N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C19H21NOS/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,20,21)

InChI Key

RBWBVWSBZRZYFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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